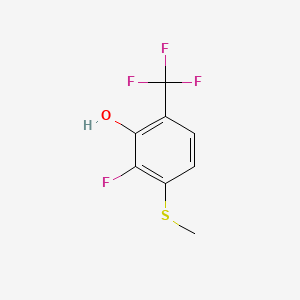
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol typically involves the introduction of fluorine, methylthio, and trifluoromethyl groups onto a phenol ring. One common method involves the trifluoromethylation of a phenol derivative followed by the introduction of the methylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Advanced techniques such as continuous flow chemistry may also be employed to scale up the production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the phenol ring.
Substitution: Halogenation, nitration, and other substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and other electrophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while halogenation can introduce additional halogen atoms onto the phenol ring.
Scientific Research Applications
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol involves its interaction with molecular targets through various pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methylthio group can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid
- (2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)(phenyl)methanol
Uniqueness
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol is unique due to the specific combination of functional groups attached to the phenol ring. The presence of both fluorine and sulfur atoms, along with the trifluoromethyl group, imparts distinct chemical properties that differentiate it from other similar compounds. These properties include enhanced reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6F4OS |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-fluoro-3-methylsulfanyl-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6F4OS/c1-14-5-3-2-4(8(10,11)12)7(13)6(5)9/h2-3,13H,1H3 |
InChI Key |
GVEMEYRMNUHXBR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1)C(F)(F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B14781265.png)
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14781271.png)
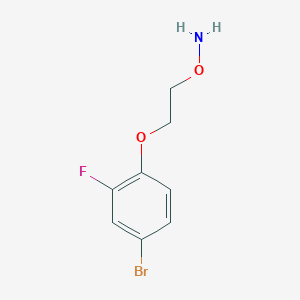
![2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate](/img/structure/B14781299.png)


![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide](/img/structure/B14781307.png)
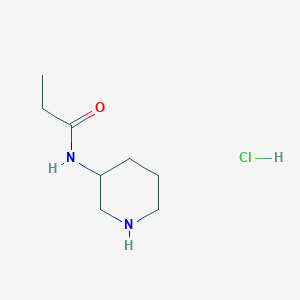
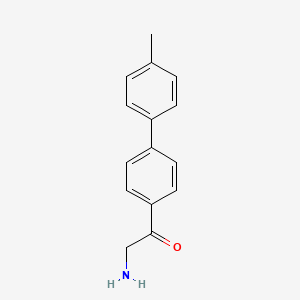
![N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14781320.png)
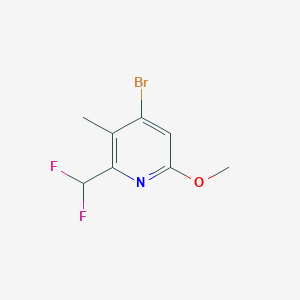
![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)


